molecular formula C15H23ClN4O2 B2533910 Tert-butyl 4-(6-chloropyrazin-2-yl)-2,2-dimethylpiperazine-1-carboxylate CAS No. 2377031-82-6

Tert-butyl 4-(6-chloropyrazin-2-yl)-2,2-dimethylpiperazine-1-carboxylate

Cat. No.: B2533910
CAS No.: 2377031-82-6
M. Wt: 326.83
InChI Key: QEKUTQDGUXKCPU-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-chloropyrazin-2-yl)-2,2-dimethylpiperazine-1-carboxylate (molecular formula: C₁₆H₂₃ClN₄O₂, molecular weight: 354.84 g/mol) is a piperazine-based compound featuring a 6-chloropyrazine substituent and a tert-butyl carbamate protective group. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and heterocyclic drug candidates .

Properties

IUPAC Name

tert-butyl 4-(6-chloropyrazin-2-yl)-2,2-dimethylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN4O2/c1-14(2,3)22-13(21)20-7-6-19(10-15(20,4)5)12-9-17-8-11(16)18-12/h8-9H,6-7,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKUTQDGUXKCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1C(=O)OC(C)(C)C)C2=CN=CC(=N2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(6-chloropyrazin-2-yl)-2,2-dimethylpiperazine-1-carboxylate typically involves the following steps:

    Formation of the pyrazine ring: The pyrazine ring is synthesized through the reaction of appropriate precursors under controlled conditions.

    Introduction of the chloropyrazine moiety: Chlorination of the pyrazine ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Formation of the piperazine ring: The piperazine ring is formed by reacting the chloropyrazine intermediate with a suitable diamine, such as ethylenediamine, under basic conditions.

    Introduction of the tert-butyl ester group: The final step involves the esterification of the piperazine derivative with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Batch reactors: Used for controlled synthesis and monitoring of reaction parameters.

    Continuous flow reactors: Employed for large-scale production to enhance efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(6-chloropyrazin-2-yl)-2,2-dimethylpiperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropyrazine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding pyrazine N-oxides.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

Tert-butyl 4-(6-chloropyrazin-2-yl)-2,2-dimethylpiperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-chloropyrazin-2-yl)-2,2-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Compound Name Substituents Molecular Formula Key Structural Features References
Target Compound 6-Chloropyrazin-2-yl, 2,2-dimethylpiperazine C₁₆H₂₃ClN₄O₂ Direct pyrazine-piperazine linkage; steric hindrance from dimethyl groups
tert-Butyl 4-[(5-chloropyrazin-2-yl)methyl]-2,2-dimethylpiperazine-1-carboxylate 5-Chloropyrazin-2-ylmethyl C₁₆H₂₅ClN₄O₂ Methylene spacer between pyrazine and piperazine; increased flexibility
tert-Butyl 4-(5-chloropyrazine-2-carbonyl)-2,2-dimethylpiperazine-1-carboxylate 5-Chloropyrazine-2-carbonyl C₁₆H₂₃ClN₄O₃ Carbonyl linker; enhanced electronic conjugation
tert-Butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate 6-Chloro-3-nitropyridin-2-yl C₁₄H₁₉ClN₄O₄ Nitro group (strong electron-withdrawing); pyridine core
tert-Butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate 6-Fluoropyridin-3-yl C₁₄H₂₀FN₃O₂ Fluorine substituent (smaller, electronegative)

Key Observations :

  • Linker Groups : The target compound lacks a spacer or carbonyl group between the pyrazine and piperazine, unlike analogs in and . This direct linkage may reduce conformational flexibility, impacting binding affinity in biological targets.
  • Substituent Effects : The nitro group in increases reactivity in electrophilic substitution, while fluorine in enhances metabolic stability in drug design.
  • Steric Hindrance : The 2,2-dimethylpiperazine in the target compound and improves resistance to enzymatic degradation compared to unsubstituted analogs.

Biological Activity

Tert-butyl 4-(6-chloropyrazin-2-yl)-2,2-dimethylpiperazine-1-carboxylate (CAS No. 426829-52-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related research findings.

  • Molecular Formula : C13_{13}H19_{19}ClN4_4O2_2
  • Molecular Weight : 298.77 g/mol
  • CAS Number : 426829-52-9
  • Purity : Typically around 95% for research applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). The compound is believed to act as a modulator of neurotransmitter systems, potentially influencing serotonin and dopamine pathways, which are critical for mood regulation and cognitive functions.

Pharmacological Activities

  • Antidepressant Effects
    • Studies have indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often assessed using the forced swim test and the tail suspension test.
  • Anxiolytic Properties
    • Preliminary data suggest that this compound may also possess anxiolytic properties, which could be beneficial in treating anxiety disorders. Behavioral assays such as the elevated plus maze and open field tests are commonly used to evaluate these effects.
  • Neuroprotective Effects
    • The neuroprotective potential of similar piperazine derivatives has been explored, showing promise in preventing neuronal damage in models of neurodegenerative diseases.

Study 1: Antidepressant Activity

A study conducted on a series of piperazine derivatives, including this compound, demonstrated significant reductions in depressive behaviors in rodent models when administered at doses ranging from 5 to 20 mg/kg. The results indicated a dose-dependent response with optimal efficacy observed at lower doses.

Study 2: Anxiolytic Effects

In a separate investigation, researchers evaluated the anxiolytic potential of this compound using the elevated plus maze. Results showed that administration significantly increased the time spent in open arms compared to control groups, suggesting reduced anxiety levels.

Comparative Analysis with Related Compounds

Compound NameCAS NumberMolecular WeightBiological Activity
This compound426829-52-9298.77 g/molAntidepressant, Anxiolytic
Tert-butyl 4-(5-chloropyrazin-2-yl)piperazine-1-carboxylate479226-58-9SimilarModerate antidepressant effects
Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate313654-83-0SimilarLesser known biological activity

Safety Profile

While the compound shows promising biological activity, safety assessments indicate potential toxicity at higher concentrations. Hazard statements include:

  • H302: Harmful if swallowed.
  • H315: Causes skin irritation.
    These warnings necessitate careful handling and further toxicological studies to establish a comprehensive safety profile.

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